3-(Aminomethyl)-5-(4-pyridyl)pyrazole: A Technical Deep Dive
3-(Aminomethyl)-5-(4-pyridyl)pyrazole: A Technical Deep Dive
Topic: 3-(Aminomethyl)-5-(4-pyridyl)pyrazole: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The "Hinge-Plus" Scaffold
In the architecture of kinase inhibitors and fragment-based drug discovery (FBDD), 3-(Aminomethyl)-5-(4-pyridyl)pyrazole (CAS: 1004303-48-3) represents a high-value pharmacophore. It combines a canonical "hinge-binding" motif (the pyridyl-pyrazole core) with a solvent-exposed vector (the aminomethyl group).
This molecule is not merely a building block; it is a privileged scaffold . The pyridine nitrogen and pyrazole NH typically form a bidentate hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., ATP binding site), while the primary amine provides a critical handle for "growing" the molecule into the solvent front or ribose pocket, modulating selectivity and solubility.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Understanding the ionization states of this molecule is critical for purification and assay development. It is a polybasic system with three distinct protonation sites.
Table 1: Core Specifications
| Property | Value | Notes |
| CAS Number | 1004303-48-3 | Unique identifier for procurement. |
| IUPAC Name | 1-(5-(pyridin-4-yl)-1H-pyrazol-3-yl)methanamine | Systematic nomenclature. |
| Formula | C | |
| Molecular Weight | 174.20 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert gas. |
| Solubility | DMSO (>50 mM), Methanol, dilute HCl | Poor solubility in non-polar solvents (DCM, Hexane). |
Table 2: Calculated Physicochemical Properties
| Parameter | Estimate | Implication for Research |
| cLogP | 0.4 – 0.8 | Highly polar; likely requires reverse-phase chromatography for purification. |
| pKa (1) | ~5.3 (Pyridine) | Pyridinium formation at acidic pH. |
| pKa (2) | ~9.5 (Primary Amine) | Protonated at physiological pH (cationic). |
| pKa (3) | ~14.0 (Pyrazole NH) | Deprotonation requires strong base (e.g., NaH, tBuOK). |
| TPSA | ~67 Ų | Good membrane permeability potential when functionalized. |
Synthetic Pathways & Causality
Why this route? Direct functionalization of the pyrazole ring is often regiochemically ambiguous (N1 vs. N2 alkylation). Therefore, the most robust synthesis constructs the pyrazole ring de novo with the substituents already in place. The Claisen Condensation / Hydrazine Cyclization route is the industry standard for reliability.
Mechanism of Synthesis (DOT Visualization)
The following diagram illustrates the retrosynthetic logic and forward synthesis, highlighting the critical cyclization step.
Figure 1: Validated synthetic route via the diketo-ester intermediate. This pathway avoids regioselectivity issues common in direct pyrazole functionalization.
Detailed Protocol (Step-by-Step)
Step 1: Claisen Condensation
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Reagents: 4-Acetylpyridine (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (1.5 eq).
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Procedure: Dissolve NaOEt in anhydrous ethanol. Add 4-acetylpyridine dropwise at 0°C. Add diethyl oxalate. Reflux for 4 hours.
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Causality: The enolate of acetylpyridine attacks the oxalate. Low temperature addition prevents self-condensation of the ketone.
Step 2: Cyclization (The Critical Step)
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Reagents: Crude diketo-ester, Hydrazine hydrate (1.2 eq), Acetic acid (catalytic).
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Procedure: Resuspend intermediate in EtOH. Add hydrazine.[1] Reflux for 2 hours.
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Observation: A precipitate often forms (the pyrazole ester).
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Validation: Check LCMS for mass [M+H] corresponding to the ester.
Step 3 & 4: Functional Group Transformation
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Convert the ester to the primary amide using 7N NH3 in Methanol (sealed tube, 60°C).
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Reduce the amide to the amine using Lithium Aluminum Hydride (LiAlH4) in THF.
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Caution: Quench carefully (Fieser method) to avoid aluminum emulsions that trap the polar product.
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Biological Application: Kinase Inhibition Logic
Why is this scaffold important? This molecule is a "privileged structure" for targeting the ATP-binding site of kinases, particularly Serine/Threonine kinases like ROCK (Rho-kinase) , PKA , and p38 MAPK .
Binding Mode Mechanism (DOT Visualization)
Figure 2: Pharmacophore mapping.[2][3] The Pyridine-Pyrazole motif mimics the Adenine ring of ATP, anchoring the molecule, while the amine extends into the solvent channel.
Strategic Usage in Drug Design
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Fragment Linking: The primary amine is a perfect nucleophile for amide coupling. Researchers react this with carboxylic acid libraries to "grow" the fragment into the hydrophobic back-pocket.
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Solubility Fix: Adding this moiety to a greasy aromatic core can lower LogP by ~1.0 unit, significantly improving oral bioavailability.
Handling, Stability & Safety
Safety Data Sheet (SDS) Highlights
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhaling dust.
Storage & Stability
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Hygroscopicity: The primary amine makes the solid hygroscopic. It will absorb CO2 from the air to form carbamates over time.
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Protocol: Store at -20°C under Argon or Nitrogen.
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Shelf Life: >2 years if stored properly sealed.
References
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PubChem Compound Summary . (n.d.). 1-(5-(pyridin-4-yl)-1H-pyrazol-3-yl)methanamine (CID 56942203). National Center for Biotechnology Information. Retrieved from [Link]
- Vertex Pharmaceuticals. (2008). Patent WO2008076954: Pyrazole derivatives as protein kinase inhibitors. (Contextual reference for pyrazole-pyridine scaffold utility).
Sources
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2-{[(3S)-3-(aminomethyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}phenyl)-4-chloro-5-methyl-N,N-diphenyl-1H-pyrazole-3-carboxamide | C34H30ClN5O2 | CID 25113117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1217449-00-7,(R)-1-Boc-2-propylpiperazine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
